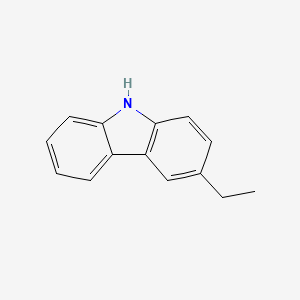

3-Ethylcarbazole

Vue d'ensemble

Description

3-Ethylcarbazole is a heterocyclic organic compound that belongs to the carbazole family. It is a yellow crystalline powder that has a strong odor and is insoluble in water. It is commonly used in the field of organic chemistry due to its unique properties, such as its high thermal stability and its ability to form stable complexes with metal ions.

Applications De Recherche Scientifique

-

Electropolymerization

- Scientific Field: Solid State Electrochemistry .

- Application Summary: Carbazole derivatives, including 3-Ethylcarbazole, are used in the electropolymerization process . They are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability .

- Methods of Application: The electropolymerization parameters of carbazole and chemical polymerization of carbazole derivatives are studied . Carbazole can be easily functionalized at N-position and then covalently linked with other monomers .

- Results or Outcomes: The conjugated monomers of carbazole derivatives and their polymers are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .

-

Liquid Organic Hydrogen Carriers (LOHC)

- Scientific Field: Industrial & Engineering Chemistry Research .

- Application Summary: A system based on the catalytic hydrogenation/dehydrogenation reactions of N-ethylcarbazole is one of the most promising as the new class of the liquid organic hydrogen carrier (LOHC) compounds .

- Methods of Application: The enthalpy of formation of the liquid dodecahydro-N-ethylcarbazole (fully hydrogenated N-ethylcarbazole) was measured using combustion calorimetry .

- Results or Outcomes: The vapor pressures of the liquid N-ethylcarbazole and dodecahydro-N-ethylcarbazole at a practical and relevant temperature (400 K) were assessed from the new experimental data . These vapor pressures were low enough to fulfill the basic requirement for an LOHC .

-

Optoelectronic Applications

- Scientific Field: Optoelectronics .

- Application Summary: Carbazole and its derivatives, including 3-Ethylcarbazole, have become important materials for optoelectronic applications . They exhibit excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability .

- Methods of Application: Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives . The fundamental difference between these two polymers is in the bandgap energies and effectual conjugation length .

- Results or Outcomes: The pysico-chemical characteristics of the polymers, revamped by employing substituents at various positions and synthetic methods, leading to the generation of highly efficient materials for a wide range of optoelectronic applications .

-

Rechargeable Batteries

- Scientific Field: Energy Storage .

- Application Summary: Polycarbazoles (PCz) and its derivatives, including 3-Ethylcarbazole, have been presented for a variety of applications, such as rechargeable batteries .

- Methods of Application: High quality PCz has been prepared from boron trifluoride diethyl ether containing 20 % vol ethyl ether .

- Results or Outcomes: Carbazole compounds have drawn attention because of their versatility in functionalization, good chemical and environmental stability, excellent charge transport ability, etc .

-

Solar Cells

- Scientific Field: Photovoltaics .

- Application Summary: Carbazole compounds, including 3-Ethylcarbazole, have been presented for a variety of applications, such as solar cells . They have been considered for the synthesis and characterization of carbazole-based π-conjugated systems with fullerene as electron accepting an ambipolar conjugated polymer .

- Methods of Application: The synthesis involves the design and creation of a novel monomer with EDOT as the end units and 3,6-linked N-ethyl-carbazole (NEtCz) as the inner unit spaced by vinylene by Horner-Wadsworth-Emmons reaction .

- Results or Outcomes: The resulting carbazole-based π-conjugated systems have shown potential in the field of photovoltaic applications .

-

Light Emitting Diodes

- Scientific Field: Optoelectronics .

- Application Summary: Carbazole compounds, including 3-Ethylcarbazole, have been used in light emitting diodes . They have good environmental stability and photoconductivity and electrochromic properties which have attracted attention because of its potential industrial applications in electroluminescent applications .

- Methods of Application: High quality polycarbazoles (PCz) has been prepared from boron trifluoride diethyl ether containing 20% vol ethyl ether .

- Results or Outcomes: The resulting PCz has been employed in white organic LEDs, insulation technologies, electrophotography, and dye-sensitized photovoltaic cells combined with titanium dioxide (TiO2), which act as a charge transporting material .

Propriétés

IUPAC Name |

3-ethyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-2-10-7-8-14-12(9-10)11-5-3-4-6-13(11)15-14/h3-9,15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMRXHOKZAERIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethylcarbazole | |

CAS RN |

5599-49-5 | |

| Record name | 5599-49-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

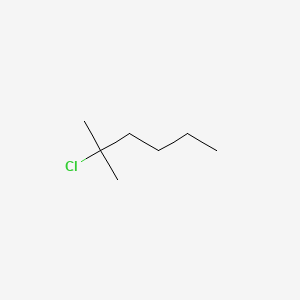

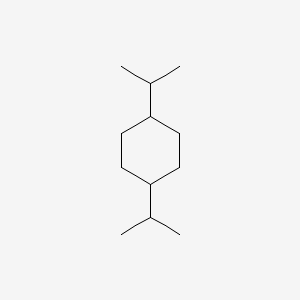

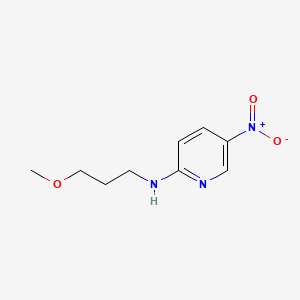

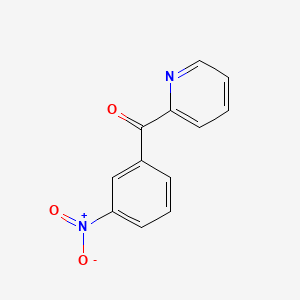

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid](/img/structure/B1597344.png)

![Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione](/img/structure/B1597349.png)

![Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione](/img/structure/B1597350.png)